methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride
Overview
Description
“Methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride” is a complex organic compound. The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity .
Synthesis Analysis
The synthesis of similar compounds often involves oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants . This process has been used to construct carbon–CF3 bonds via direct trifluoromethylation of various C–H bonds .
Molecular Structure Analysis
While the exact molecular structure of this compound is not available, it likely contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate group via an amino link .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including oxidative trifluoromethylation . This involves the reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .
Scientific Research Applications
Asymmetric Synthesis and Catalysis
Efficient asymmetric synthesis techniques employing methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride and related compounds have been developed, illustrating the compound's role in creating enantiomerically pure pharmaceuticals. For instance, an asymmetric synthesis of (S)-esmolol was described using a hydrolytic kinetic resolution method, showcasing the compound's utility in producing beta-blockers with high enantiomeric purity (Narsaiah & Kumar, 2011).
Optical Resolutions
Research into the optical resolutions of related compounds, such as (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid, has been conducted to obtain optically active substances. These studies are essential for the pharmaceutical industry, as they provide methods to achieve high optical purity, which is critical for the efficacy and safety of drugs (Shiraiwa et al., 2006).
Novel Compound Synthesis
The synthesis of novel compounds, such as imidazo[1,2-a]pyrimidine derivatives, from methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate showcases the compound's versatility in creating structures with potential biological activity. These research efforts highlight the compound's utility in synthesizing diverse chemical entities for further pharmacological evaluation (Liu, 2013).
Derivative Synthesis for Antimicrobial Agents
Research into the synthesis of phenyl azetidines as potential antimicrobial agents illustrates the broader applicability of this compound and its derivatives in creating compounds with antimicrobial properties. Such studies contribute to the search for new antimicrobials amid growing resistance issues (Doraswamy & Ramana, 2013).
Chiral Catalysis and Enantioselective Synthesis
Research into biocatalysis using isolated microorganisms to produce enantiopure compounds, such as S-3-amino-3-phenylpropionic acid, from (±)-ethyl-3-amino-3-phenylpropanoate, underscores the compound's role in facilitating the synthesis of pharmaceutical intermediates. This approach demonstrates the potential of biocatalysis in achieving high enantioselectivity and yield, further highlighting the compound's application in drug synthesis (Li et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Compounds with a trifluoromethyl group have been associated with the process of trifluoromethylation of carbon-centered radical intermediates . This process involves the formation of electron donor–acceptor (EDA) complexes, which can undergo an intramolecular single electron transfer (SET) reaction .
Biochemical Pathways
The process of trifluoromethylation is known to influence various biochemical pathways, particularly those involving carbon-centered radical intermediates .
Pharmacokinetics
The compound’s predicted boiling point is 2675±350 °C, and its predicted density is 1259±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
The trifluoromethylation process is known to result in the formation of trifluoromethylated compounds, which have significant roles in various fields such as pharmaceuticals, agrochemicals, and materials .
Properties
IUPAC Name |
methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)6-9(15)7-3-2-4-8(5-7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWMURZHACRUMX-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=CC=C1)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354970-79-8 | |
Record name | Benzenepropanoic acid, β-amino-3-(trifluoromethyl)-, methyl ester, hydrochloride (1:1), (βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354970-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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